molecular formula C13H14N2O3S B2831041 Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate CAS No. 864860-67-3

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate

Cat. No.: B2831041
CAS No.: 864860-67-3
M. Wt: 278.33
InChI Key: OGBPSNPLOZKQCB-UHFFFAOYSA-N
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Description

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate under basic conditions, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminobenzothiazole-6-carboxylate
  • Methyl 2-aminobenzothiazole-6-carboxylate
  • 2-Aminobenzothiazole-6-carboxylic acid

Uniqueness

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate is unique due to the presence of the propionamide group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and may contribute to its specific applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(propanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-11(16)15-13-14-9-6-5-8(7-10(9)19-13)12(17)18-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBPSNPLOZKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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